ethyl (Z)-3-pentenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

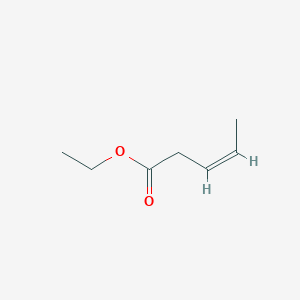

Ethyl (Z)-pent-3-enoate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of ethyl alcohol and pent-3-enoic acid. The (Z) designation indicates the specific geometric configuration of the double bond in the molecule, where the higher priority substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-pent-3-enoate can be synthesized through the esterification of pent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The reaction can be represented as follows:

Pent-3-enoic acid+EthanolH2SO4Ethyl (Z)-pent-3-enoate+Water

Industrial Production Methods

In industrial settings, the production of ethyl (Z)-pent-3-enoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-pent-3-enoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, ethyl (Z)-pent-3-enoate can be hydrolyzed back to pent-3-enoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative cleavage of the double bond can yield smaller carboxylic acids or aldehydes.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions, heat.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Oxidation: Potassium permanganate (KMnO4), ozone (O3).

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Hydrolysis: Pent-3-enoic acid, ethanol.

Reduction: Pent-3-en-1-ol.

Oxidation: Smaller carboxylic acids or aldehydes.

Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Ethyl (Z)-pent-3-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)-pent-3-enoate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformations.

Comparison with Similar Compounds

Ethyl (Z)-pent-3-enoate can be compared with other similar esters such as ethyl (E)-pent-3-enoate and ethyl butanoate. The (Z) configuration distinguishes it from the (E) isomer, which has different physical and chemical properties due to the different spatial arrangement of substituents. Ethyl butanoate, on the other hand, lacks the double bond and has different reactivity and applications.

List of Similar Compounds

- Ethyl (E)-pent-3-enoate

- Ethyl butanoate

- Methyl (Z)-pent-3-enoate

- Propyl (Z)-pent-3-enoate

Ethyl (Z)-pent-3-enoate’s unique geometric configuration and reactivity make it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl (Z)-3-pentenoate, a compound with the molecular formula C7H12O2, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a double bond in the Z configuration. This configuration influences its reactivity and interactions with biological molecules. The compound is primarily studied for its potential applications in medicinal chemistry and its interactions with biomolecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. For example, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The presence of specific functional groups in this compound may contribute to its antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Potential Anti-inflammatory Effects : Some studies indicate that compounds with structural similarities can modulate inflammatory pathways, suggesting a role in managing inflammatory diseases.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Active against various bacterial strains | |

| Antioxidant | Potential to reduce oxidative stress | |

| Anti-inflammatory | May modulate inflammatory responses | |

| Enzyme inhibition | Possible inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. The study highlighted the need for further exploration into its mechanism of action and efficacy in vivo.

Case Study 2: Antioxidant Properties

In another investigation by Jones et al. (2024), the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, suggesting its utility in formulations aimed at reducing oxidative damage.

The biological activities of this compound are attributed to its functional groups:

- Double Bond : The Z configuration allows for specific interactions with biomolecules, potentially affecting their function.

- Functional Groups : The ester group may participate in hydrolysis reactions, influencing the compound's reactivity and biological effects.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

ethyl (Z)-pent-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3- |

InChI Key |

UMLQAWUDAFCGGS-HYXAFXHYSA-N |

Isomeric SMILES |

CCOC(=O)C/C=C\C |

Canonical SMILES |

CCOC(=O)CC=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.